![molecular formula C23H18ClNO4 B2940107 (S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid CAS No. 1260608-79-4](/img/structure/B2940107.png)

(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

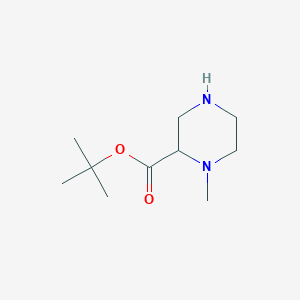

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings connected through a cyclopentane . The fluorene moiety is often used in the synthesis of various organic compounds due to its stable structure . The compound also contains a carboxylic acid group (-COOH), which is a common functional group in organic chemistry involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the fluorene moiety and the carboxylic acid group. Fluorene itself is a tricyclic molecule with a rigid and planar structure . The presence of the carboxylic acid group would add polarity to the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, fluorene and its derivatives are known to undergo various chemical reactions. For example, fluorene can be oxidized to fluorenone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Fluorene is a solid at room temperature and has a high melting point due to its rigid structure . The presence of the carboxylic acid group could potentially make the compound more polar and could affect its solubility in different solvents .科学的研究の応用

Peptide Synthesis

Fmoc-protected amino acids: are pivotal in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amino group during the assembly of the peptide chain, preventing unwanted side reactions. After the addition of each amino acid to the growing chain, the Fmoc group is selectively removed under basic conditions, allowing for the sequential build-up of the peptide .

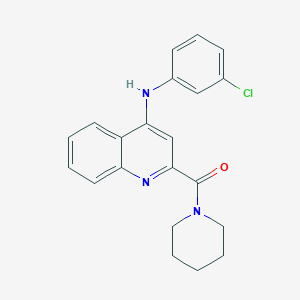

Drug Discovery

In drug discovery, Fmoc-protected amino acids are used to create libraries of peptides that can be screened for biological activity. These peptides can mimic the active sites of proteins or block protein-protein interactions, leading to the identification of new therapeutic agents.

Vaccine Development

Peptides synthesized using Fmoc chemistry can serve as antigens in vaccine development. They can be designed to mimic epitopes of pathogens, eliciting an immune response without the need for the pathogen itself, thus contributing to safer vaccine formulations.

Proteomics

Fmoc-protected amino acids are used in proteomics to synthesize peptides that are then used as standards or probes in mass spectrometry. This helps in the identification and quantification of proteins in complex biological samples.

Bioconjugation

The Fmoc group can also be used in bioconjugation techniques. It allows for the attachment of various functional groups to peptides or proteins, which can be used for targeting, imaging, or therapeutic purposes.

Material Science

Fmoc-protected amino acids are utilized in the field of material science to create self-assembling peptides. These peptides can form hydrogels, nanofibers, or other nanostructures with potential applications in tissue engineering and drug delivery systems.

Safety And Hazards

特性

IUPAC Name |

(2S)-2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNXWBFVGWGSRR-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2940026.png)

![N-{3-[1-(methylamino)ethyl]phenyl}benzamide](/img/structure/B2940027.png)

![(E)-4-(Dimethylamino)-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2940029.png)

![N-(3-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940030.png)

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B2940031.png)

![3-(3-fluoro-4-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2940036.png)

![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2940039.png)

![3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2940041.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940042.png)